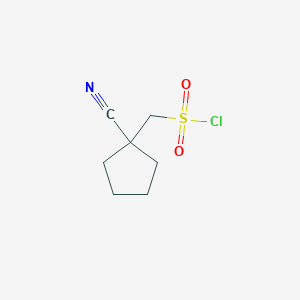

(1-Cyanocyclopentyl)methanesulfonyl chloride

描述

属性

IUPAC Name |

(1-cyanocyclopentyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO2S/c8-12(10,11)6-7(5-9)3-1-2-4-7/h1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYHNUXCRCHDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CS(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of the Cyanocyclopentyl Intermediate

The initial step involves the preparation of the 1-cyanocyclopentyl moiety. This is typically achieved by:

Nitrile formation on cyclopentane derivatives , often through substitution reactions or functional group transformations introducing the cyano group (-CN) at the 1-position of cyclopentane.

The nitrile group can be introduced via halide displacement or by metallation followed by reaction with cyanide sources.

Introduction of the Methanesulfonyl Chloride Group

Once the cyanocyclopentyl intermediate is prepared, the methanesulfonyl chloride group is introduced through sulfonylation reactions:

Mesylation of alcohol precursors : The cyanocyclopentyl intermediate is often first converted into an alcohol derivative (e.g., β-cyanoalcohol), which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the corresponding mesylate.

Direct sulfonyl chloride formation : Alternatively, sulfonyl chlorides can be prepared by oxidative chlorination of sulfides or thioacetates derived from the cyanocyclopentyl intermediates.

Stepwise Synthetic Route (Based on Related Cyanoalkylsulfonyl Chlorides)

A representative synthetic sequence adapted from recent research includes:

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Reduction of cyanoacetates to β-cyanoalcohols | NaBH4 in DME-MeOH | 79–90 |

| 2 | Mesylation of β-cyanoalcohols | Methanesulfonyl chloride, Et3N, CH2Cl2 | 89–95 |

| 3 | Nucleophilic substitution of mesylates with tert-butyl thiol or KSAc | t-BuSH/K2CO3 or KSAc in DMF, 60–90 °C | 60–87 |

| 4 | Oxidative chlorination of sulfides/thioacetates | Cl2, room temperature | 61–82 |

| 5 | Conversion of sulfonyl chlorides to sulfonyl fluorides (optional) | KHF2 in MeOH-H2O | High yields |

This sequence illustrates the preparation of cyanoalkyl sulfonyl chlorides structurally related to this compound, emphasizing the importance of intermediate alcohol mesylation and subsequent sulfur functionalization.

Detailed Reaction Conditions and Notes

| Stage | Key Reagents/Conditions | Notes |

|---|---|---|

| Cyanocyclopentyl nitrile formation | Halide displacement or metallation + cyanide source | Requires control of regioselectivity and purity of nitrile intermediate |

| Alcohol formation | NaBH4 reduction of cyanoacetates | Mild conditions; high yields (79–90%) |

| Mesylation | Methanesulfonyl chloride, Et3N, CH2Cl2 | High efficiency (89–95%); base scavenges HCl formed |

| Sulfur substitution | t-BuSH/K2CO3 or KSAc in DMF, 60–90 °C | Nucleophilic substitution to form sulfides or thioacetates; yields vary by substrate |

| Oxidative chlorination | Cl2, ambient temperature | Converts sulfides/thioacetates to sulfonyl chlorides; yields 61–82% |

| Optional fluorination | KHF2 in MeOH-H2O | Converts sulfonyl chlorides to sulfonyl fluorides, useful for further transformations |

Research Findings and Analysis

The mesylation step is critical for introducing the methanesulfonyl group, proceeding efficiently under mild conditions with triethylamine as a base to neutralize HCl byproduct.

The nucleophilic substitution to introduce sulfur-containing groups (tert-butyl sulfides or thioacetates) is sensitive to substrate structure; yields for cyclohexane derivatives are lower (~60%) compared to others (~80%).

Oxidative chlorination with chlorine gas is effective for converting sulfides/thioacetates into sulfonyl chlorides, providing yields in the range of 61–82%.

Stability considerations: The sulfonyl chloride derivatives are somewhat sensitive under reductive conditions and may require careful handling or conversion to more stable derivatives such as sulfonyl fluorides for storage or further reactions.

Summary Table of Preparation Route for this compound

| Step | Intermediate/Compound | Reaction Type | Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|---|---|

| 1 | 1-Cyanocyclopentyl alcohol | Reduction | NaBH4, DME-MeOH | ~85 | Precursor for mesylation |

| 2 | 1-Cyanocyclopentyl methanesulfonate (mesylate) | Mesylation | Methanesulfonyl chloride, Et3N, CH2Cl2 | 90+ | Key sulfonylation step |

| 3 | 1-Cyanocyclopentyl tert-butyl sulfide/thioacetate | Nucleophilic substitution | t-BuSH/K2CO3 or KSAc, DMF, 70 °C | 60–85 | Sulfur substitution |

| 4 | This compound | Oxidative chlorination | Cl2, room temperature | 60–80 | Final sulfonyl chloride product |

化学反应分析

Types of Reactions

(1-Cyanocyclopentyl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new chemical bonds.

Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form unsaturated compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield sulfonamide derivatives, while addition reactions can produce various substituted cyclopentyl compounds .

科学研究应用

Applications in Organic Synthesis

-

Reagent in Chemical Reactions:

- It serves as a potent reagent for introducing the methanesulfonyl group into various organic molecules, enhancing their reactivity in subsequent reactions such as nucleophilic substitutions and eliminations .

- The compound can also act as a chlorinating agent, providing a means to activate carboxylic acids for further transformations .

-

Pharmaceutical Applications:

- (1-Cyanocyclopentyl)methanesulfonyl chloride is utilized in the synthesis of bioactive compounds, including potential pharmaceuticals targeting various diseases. For instance, it has been used to create derivatives that exhibit anti-cancer properties .

- A notable application is its role in synthesizing diarylhydantoins, which are compounds with potential therapeutic effects against hyperproliferative disorders like prostate cancer .

- Protecting Group:

Case Study 1: Synthesis of Diarylhydantoins

In a study published in a patent document, this compound was employed to synthesize diarylhydantoins through a series of reactions involving coupling agents and solvents like DMF (Dimethylformamide). The resultant compounds showed promising activity against hormone-refractory prostate cancer cells, highlighting the compound's utility in medicinal chemistry .

Case Study 2: Development of New Anticancer Agents

Research focusing on novel anticancer agents involved the use of this compound as an intermediate. The synthesis pathway included multiple steps where this compound facilitated the introduction of key functional groups that enhanced biological activity against specific cancer cell lines .

Data Table: Comparative Analysis of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Organic Synthesis | Reagent for introducing sulfonyl groups | Diarylhydantoins |

| Pharmaceutical Chemistry | Intermediate for bioactive compound synthesis | Anticancer agents |

| Protecting Group | Selective protection of functional groups | Alcohols and amines |

作用机制

The mechanism of action of (1-Cyanocyclopentyl)methanesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The methanesulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce the cyanocyclopentyl moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Structural Analogs: Cycloalkane-Substituted Sulfonyl Chlorides

(1-Cyanocyclobutyl)methanesulfonyl Chloride

- Structure: Cyclobutane ring with cyano and methanesulfonyl chloride groups.

- Key Differences: Smaller ring size (cyclobutyl vs.

- Applications : Market reports highlight its use in specialty chemicals, though specific applications are less documented compared to simpler sulfonyl chlorides .

(1-Ethoxycyclobutyl)methanesulfonyl Chloride (CAS 1897515-10-4)

- Structure : Cyclobutane ring with ethoxy (-OCH₂CH₃) and methanesulfonyl chloride groups.

- Key Differences: The electron-donating ethoxy group contrasts with the electron-withdrawing cyano group in the target compound, influencing electronic effects and reaction kinetics. Ethoxy substituents may improve solubility in polar solvents .

Table 1: Structural Comparison of Cycloalkane-Substituted Sulfonyl Chlorides

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| (1-Cyanocyclopentyl)methanesulfonyl chloride* | Not available | C₇H₁₀ClNO₂S | ~207.7 | Cyclopentyl, -CN |

| (1-Cyanocyclobutyl)methanesulfonyl chloride | Not available | C₇H₉ClNO₂S | ~193.7 | Cyclobutyl, -CN |

| (1-Ethoxycyclobutyl)methanesulfonyl chloride | 1897515-10-4 | C₇H₁₃ClO₃S | 212.7 | Cyclobutyl, -OCH₂CH₃ |

*Estimated based on structural analogs.

Functional Analogs: Aliphatic and Aromatic Sulfonyl Chlorides

Methanesulfonyl Chloride (CAS 124-63-0)

- Structure : Simple aliphatic sulfonyl chloride (CH₃SO₂Cl).

- Reactivity : Highly reactive with amines, alcohols, and water under mild conditions. Used extensively in synthesizing sulfonamides for pharmaceuticals .

- Safety : Requires stringent handling due to rapid hydrolysis and corrosivity. Destruction involves room-temperature NaOH treatment .

Benzenesulfonyl Chloride (CAS 98-09-9)

Sulfur-Containing Compounds with Divergent Functionality

Chloromethyl Methyl Sulfide (CAS 2373-51-5)

生物活性

(1-Cyanocyclopentyl)methanesulfonyl chloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentane ring substituted with a cyano group and a methanesulfonyl chloride moiety. The presence of these functional groups influences its reactivity and interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, participating in nucleophilic substitution reactions. The sulfonyl chloride group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of various derivatives that may exhibit distinct biological activities.

Key Mechanisms:

- Electrophilic Substitution : The sulfonyl chloride group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their function.

- Formation of Cyclic Compounds : The cyclization reactions facilitated by the compound can lead to the formation of biologically active heterocycles, which are often found in pharmaceuticals.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that derivatives synthesized from this compound have shown antimicrobial activity against certain bacterial strains.

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor in metabolic pathways, which could have implications in drug development for diseases such as cancer and diabetes.

- Cytotoxicity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential for therapeutic applications.

Research Findings

A significant study published in 2020 explored the synthesis of spirocyclic β- and γ-sultams from this compound. This research highlighted the compound's role as an intermediate in creating complex structures that could serve as drug candidates. The study reported yields ranging from 48% to 84% for various cyclization reactions, showcasing its efficiency in organic synthesis .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Activity : A study evaluated several derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition zones compared to control groups.

- Cytotoxicity Assessment : In vitro assays on various cancer cell lines revealed that compounds derived from this compound induced apoptosis at specific concentrations, suggesting a potential pathway for anticancer drug development.

常见问题

Q. What are the critical safety considerations when handling (1-Cyanocyclopentyl)methanesulfonyl chloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile or neoprene gloves (JIS T 8116 standard), chemical-resistant goggles (JIS T 8147), and lab coats. For inhalation risks, employ organic vapor respirators (JIS T 8152) in ventilated areas .

- Ventilation: Use fume hoods with local exhaust systems to minimize vapor exposure .

- Emergency Protocols: In case of skin contact, immediately remove contaminated clothing and rinse with water for 15+ minutes. For eye exposure, flush with water for 10+ minutes and seek medical attention .

Q. How can researchers ensure the stability of this compound during storage and experiments?

Methodological Answer:

- Storage: Store in airtight, corrosion-resistant containers (e.g., glass) under cool (≤25°C), dark conditions to prevent photodegradation. Avoid proximity to strong oxidizers (e.g., peroxides) .

- Handling: Conduct reactions under inert atmospheres (N₂/Ar) to mitigate hydrolysis. Monitor temperature rigorously to avoid exothermic decomposition .

Q. What analytical methods are recommended for assessing the purity of this compound?

Methodological Answer:

- Gas Chromatography (GC): Use GC-MS with a polar capillary column (e.g., DB-5) to quantify impurities. Calibrate against certified reference materials .

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., sulfonyl chloride peaks at ~1350–1160 cm⁻¹) to confirm structural integrity .

Q. What protocols are recommended for the disposal of this compound waste?

Methodological Answer:

- Neutralization: Treat small quantities with ice-cold sodium bicarbonate to neutralize acidic byproducts. Collect resultant solids for hazardous waste disposal .

- Containment: Absorb spills with inert materials (e.g., sand, vermiculite) and transfer to sealed containers labeled for approved waste facilities .

Advanced Research Questions

Q. How can researchers mitigate the formation of toxic byproducts during reactions involving this compound?

Methodological Answer:

- Reaction Design: Use slow reagent addition rates in aprotic solvents (e.g., DCM, THF) to control exotherms. Employ scavengers (e.g., molecular sieves) to absorb HCl byproducts .

- Real-Time Monitoring: Implement inline FTIR or Raman spectroscopy to detect intermediates (e.g., sulfur oxides) and adjust conditions dynamically .

Q. How should contradictory findings regarding the acute toxicity of sulfonyl chloride derivatives be resolved?

Methodological Answer:

- Comparative Hydrolysis Studies: Compare toxicity profiles of this compound with its hydrolysis products (e.g., sulfonic acids) using in vitro models (e.g., HepG2 cells) .

- Mechanistic Analysis: Use isotopic labeling (e.g., ³⁵S) to track metabolic pathways and identify whether toxicity arises from the parent compound or degradation products .

Q. What strategies optimize the reaction efficiency of this compound in nucleophilic substitutions?

Methodological Answer:

- Solvent Selection: Prefer polar aprotic solvents (e.g., acetonitrile) to stabilize transition states. Add catalytic DMAP to enhance leaving-group activation .

- Temperature Control: Maintain reactions at –20°C to 0°C to suppress side reactions (e.g., elimination) while ensuring sufficient reactivity .

Q. How can decomposition pathways of this compound be characterized under thermal stress?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure mass loss at 50–200°C to identify decomposition thresholds. Couple with GC-MS to profile volatile byproducts (e.g., SO₂, HCN) .

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict bond dissociation energies and identify labile sites (e.g., C–S bond cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。